molecular formula C14H14 B165481 2,2'-Dimethylbiphenyl CAS No. 605-39-0

2,2'-Dimethylbiphenyl

Cat. No.: B165481
CAS No.: 605-39-0
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Description

2,2’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is also known by other names such as 1,1’-Biphenyl, 2,2’-dimethyl-; O,O’-Bitolyl; and 2,2’-Ditolyl . This compound is characterized by two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the ortho position. It appears as a colorless to light yellow liquid and is used in various chemical synthesis processes .

Scientific Research Applications

2,2’-Dimethylbiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . Never give anything by mouth to an unconscious person .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dimethylbiphenyl can be synthesized through several methods. One common method involves the use of a nickel-zinc catalyst. The reaction conditions for this method include high conversion rates and selectivity, although the preparation of the catalyst can be cumbersome and requires harsh conditions . Another method involves the use of optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent .

Industrial Production Methods: Industrial production of 2,2’-Dimethylbiphenyl typically involves the catalytic coupling of toluene derivatives. The process may include the use of various catalysts and reaction conditions to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethylbiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2’-Dimethylbiphenyl involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups activate the benzene rings towards electrophilic attack. This activation facilitates the formation of various substituted products. The pathways involved in these reactions include the formation of sigma complexes and subsequent deprotonation to yield the final products .

Comparison with Similar Compounds

    2,2’-Dichlorobiphenyl: Similar structure but with chlorine atoms instead of methyl groups.

    2,2’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups.

    4,4’-Dimethylbiphenyl: Methyl groups are positioned at the para positions instead of ortho.

Uniqueness: 2,2’-Dimethylbiphenyl is unique due to the presence of methyl groups at the ortho positions, which significantly influence its chemical reactivity and physical properties. This ortho substitution leads to steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its para-substituted counterpart .

Properties

IUPAC Name

1-methyl-2-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKWMASVFVTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060540
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-39-0
Record name 2,2′-Dimethylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethylbiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dimethylbiphenyl
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Record name 1,1'-Biphenyl, 2,2'-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

2-Bromotoluene (87 mg, 0.51 mmol) reacted with 2-methylphenylboronic acid (88 mg, 0.65 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF solvent at room temperature to give the title compound (91 mg, 98%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.29-7.35 (m, 6H), 7.20 (d, 2H, J=6.3 Hz), 2.15 (s, 6H).). 13C{1H}-NMR (100 MHz, CDCl3): δ 141.56, 135.76, 129.77, 129.25, 127.12, 125.51, 19.81. GC/MS(EI): m/z 182 (M+).
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

This is an example of Pd/ligand 4-catalyzed aryl amination reaction for aryl amine synthesis. A reaction tube containing NaOtBu (120 mg, 1.25 mmol) was thoroughly evacuated and purged with argon. 5-Chloro-m-xylene (0.14 mL, 1.04 mmol), heptylmethylamine (0.21 mL, 1.25 mmol), a toluene solution of Pd(dba)2 (1.2 mL, 1.0 mg/mL, 2.1 μmol) and a toluene solution of ligand 4 (2.5 mL, 1.0 mg/mL, 6.2 ,μmol) and toluene (0.3 mL) were added to the reaction tube and the reaction was heated at 105° C. for 21.5 h. The reaction was taken up in ether (100 mL) and washed with H2O (30 mL) and brine (30 mL). The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography on silica gel using hexanes/ethyl acetate as eluant to afford compound 2 (shown below in Table 1) as a yellowish oil (239 mg, 98%) after drying under vacuum. 1 H NMR (CDCl3): δ6.33 (br, 3H, ArH), 3.25 (t, J=7.6, 2H, —NCH2—), 2.89 (s, 3H, —N—CH3), 2.27 (s, 6H, Ar(CH3)2), 1.54 (br, 2H, —NCH2CH2—), 1.30 (br, 8H, —(CH2)4CH3), 0.89 (br t, J=6.6, 3 H, —CH3).
[Compound]
Name
aryl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ligand 4
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
98%

Synthesis routes and methods III

Procedure details

All of the following runs were made with 1 mmol NiBr2 and 24 mmol t-butylmagnesium chloride in THF at reflux for 16 hours. Protic ligands were converted to their magnesium salts by the addition of an equivalent amount of a Grignard reagent prior to addition of 2-chlorotoluene.
[Compound]
Name
NiBr2
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
t-butylmagnesium chloride
Quantity
24 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a suspension of magnesium turnings (12.15 grams, 0.5 mole) in THF (150 mL) was added 2-chlorotoluene (50.6 grams, 0.40 mole). The mixture was refluxed for 18 hours, cooled to ambient and added dropwise to a solution of 2-chlorotoluene (44.3 grams, 0.35 mole) and bis(triphenylphosphine)-nickel (II) dichloride (2.0 grams) in THF (250 mL). The reaction mixture warmed upon mixing and was heated to reflux for 4 hours after completion of the addition. The reaction mixture was cooled and quenched by the addition of toluene (400 mL) and a saturated ammonium chloride solution (200 mL). The layers were separated and the organic phase was washed sequentially with 10 percent HCl (200 mL), water (3×100 mL), and then stripped under nitrogen to give a thick oil. The oil was distilled under vacuum to give the product as a fraction boiling in the range of 85° to 90° C. at 1 mm Hg. The yield was 43.40 grams (68 percent of theory) of 2,2'-dimethyl-1,1'-biphenyls containing 93 percent of the 2,2'-isomer and 3.5 percent of other isomers.
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
2,2'-dimethyl-1,1'-biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a nitrogen purged three-neck 100 mL flask was added nickel(II) bromide (0.22 grams, 1 mmole), polyvinyl pyridine (0.63 grams of Reillex® 402 obtained from Reilly Tar and Chemical Company, Indianapolis, IN), triphenylphosphine (2.62 grams, 10 mmole), 2-chlorotoluene (2.53 grams 20 mmole) and tetrahydrofuran (20 mL). The mixture was stirred at room temperature for 5 minutes and then tertiary-butyl-magnesium chloride (12 mL of 2.0 Molar solution in THF, 24 mmole) was added dropwise over a 10 minute period. The reaction warmed upon addition and at the end of the addition was heated to reflux for 14 hours. The mixture was cooled to ambient and analyzed by conventional gas chromatographic methods. The results of the reaction are:
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
tertiary-butyl-magnesium chloride
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nickel(II) bromide
Quantity
0.22 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Dimethylbiphenyl
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2,2'-Dimethylbiphenyl
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2,2'-Dimethylbiphenyl
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2,2'-Dimethylbiphenyl
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2,2'-Dimethylbiphenyl
Reactant of Route 6
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-dimethylbiphenyl?

A1: this compound has a molecular formula of C14H14 and a molecular weight of 182.26 g/mol.

Q2: Are there any spectroscopic data available to confirm the structure of this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound. [, , , , , , , ] These include:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of specific functional groups. [, , , ]
  • IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation. []
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]

Q3: What is unique about the structure of this compound?

A3: this compound possesses a biphenyl core with methyl substituents at the 2 and 2' positions. This substitution pattern introduces steric hindrance between the two phenyl rings, resulting in a twisted conformation. [, , , , ] This non-planar geometry significantly influences its physical and chemical properties. [, , , ]

Q4: How does the twisted conformation of this compound affect its properties?

A4: The twisted conformation influences the compound's:

  • Fluorescence: A more planar biphenyl structure generally exhibits stronger fluorescence. The inherent twist in this compound affects its fluorescence properties. [, ]
  • Chirality: While this compound itself is not chiral, its derivatives with different substituents on the phenyl rings can exhibit atropisomerism. [, ] This means the molecule can exist as non-superimposable mirror images due to restricted rotation around the biphenyl bond.

Q5: Are there any known applications of this compound in material science?

A5: The twisted structure of this compound and its derivatives makes them interesting building blocks for:

  • Polymers: They are used in synthesizing polyimides and polyamides with desirable properties like high glass transition temperatures, good solubility, and potential applications in electronics. [, , ]
  • Liquid Crystals: The rigid, rod-like structure of some this compound-containing polymers makes them suitable for liquid crystal applications. []

Q6: Does this compound possess any catalytic properties?

A6: While this compound itself is not widely studied as a catalyst, research shows its formation during the catalytic desulfurization of dibenzothiophene using palladium nanoparticles. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Studies have employed:

  • Density Functional Theory (DFT): Used to calculate electronic properties, such as HOMO and LUMO energy levels, which are important for optoelectronic applications. [, , ]
  • Time-Dependent DFT (TD-DFT): Provides insights into the excited-state properties and dynamics of the molecule, relevant for understanding its photophysical behavior. []
  • Configuration Interaction Singles (CIS): Another method to investigate excited state behavior, often used in conjunction with TD-DFT for a more complete picture. []

Q8: How do structural modifications of this compound affect its activity?

A8: Structural modifications, especially on the biphenyl core, significantly influence the compound's properties and potential applications.

  • Substituent Effects: Introducing different substituents can alter electronic properties, impacting fluorescence, energy levels, and potential interactions with other molecules. [, , , ]
  • Linker Modification: Changing the length and nature of linkers in polymers containing this compound units can affect solubility, thermal stability, and morphology. [, , ]
  • Chirality: Introducing chiral centers can lead to atropisomers with potentially different biological activities. [, ]

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